Abz-FR-K(Dnp)-P-OH

Overview

Description

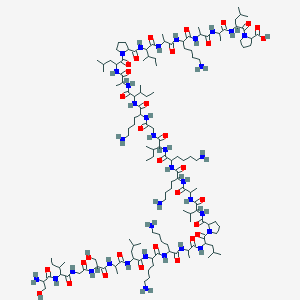

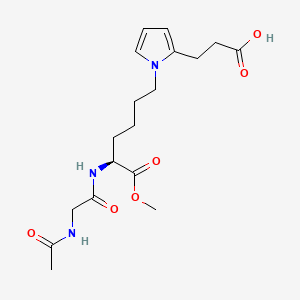

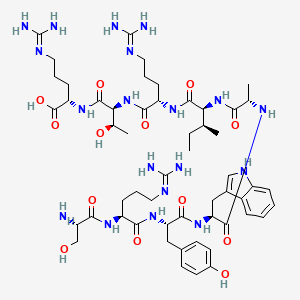

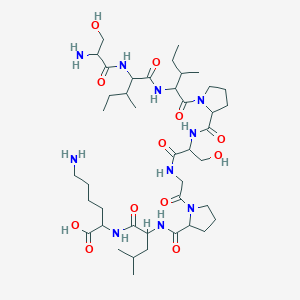

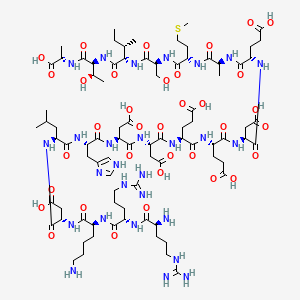

Abz-FR-K(Dnp)-P-OH is a fluorogenic substrate for angiotensin-converting enzyme-1 (ACE1) . It’s a peptide substrate that has been used in the study of protealysin, a metalloprotease of Serratia proteamaculans . The fluorescence of Abz (2-aminobenzoyl) is quenched by the Dnp (2,4-dinitrophenyl) group until cleavage at Arg-Lys separates them .

Molecular Structure Analysis

The molecular weight of Abz-FR-K(Dnp)-P-OH is 831.4 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

Protealysin and thermolysin, the prototype of the M4 family, have been shown to hydrolyze only the Ser-Val bond of the substrate . The substrate exhibited a KM = 35 ± 4 μM and kcat = 21 ± 1 s−1 for protealysin as well as a KM = 33 ± 8 μM and kcat = 7 ± 1 s−1 for thermolysin at 37 °C .Physical And Chemical Properties Analysis

Abz-FR-K(Dnp)-P-OH is a solid substance . It’s recommended to be stored at -20° C . The excitation and emission wavelengths are 320 nm and 420 nm, respectively .Scientific Research Applications

Continuous Fluorescence Resonance Energy Transfer Assays

"Abz-FR-K(Dnp)-P-OH" is widely used in fluorescence resonance energy transfer (FRET) assays for measuring angiotensin I-converting enzyme (ACE) activity. This methodology provides a sensitive and rapid procedure for ACE activity determination, allowing kinetic studies and ACE determination in biological fluids and tissue extracts. The use of such FRET substrates helps in the continuous quantitative measurement of enzyme activity, which is vital for various physiological and pathological conditions (Carmona et al., 2006).

Determination of Plasma and Tissue ACE Activity

The peptide Abz-FR-K(Dnp)-P-OH, cleaved at the Arg-Lys bond by ACE, has been optimized for measuring ACE in human plasma and rat tissues. This assay is characterized by its procedural simplicity and high sensitivity, making it ideal for rapid ACE determinations in various biological samples (Alves et al., 2005).

Peptidase Specificity Characterization

This peptide has been instrumental in investigating substrate specificity requirements for ACE and its mutants. It helps in differentiating the catalytic specificity of the C- and N-domains of ACE, a critical factor in understanding enzyme activities regulated by chloride ions (Araujo et al., 2000).

Defining Substrate Specificity of Carboxydipeptidases

Positional scanning synthetic combinatorial libraries of FRET peptides, including Abz-FR-K(Dnp)-P-OH, have been developed to define the substrate specificity of various carboxydipeptidases, such as cathepsin B. This aids in identifying optimal residues for enzymatic interactions (Cotrin et al., 2004).

Development of Selective C-domain Substrates

This peptide has been used in the development of selective substrates for the C-domain of ACE, which is essential for creating more targeted therapies and research tools (Bersanetti et al., 2004).

ACE Activity in Invertebrates

Studies using this peptide have also extended to invertebrates, like the mangrove crab Ucides cordatus. This research contributes to a broader understanding of ACE's biochemical function in various organisms (Bersanetti et al., 2015).

Direct Assessment of ACE Activity on Cell Membranes

The peptide has enabled the direct assessment of ACE activity on the membrane of transfected cells, providing a new methodology for studying protein interactions in cells in culture (Sabatini et al., 2007).

Safety And Hazards

properties

IUPAC Name |

1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJTBVOMMZVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H49N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 146159019 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.